molecular formula C14H14O3 B14573188 (5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione CAS No. 61264-70-8

(5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione

Cat. No.: B14573188
CAS No.: 61264-70-8
M. Wt: 230.26 g/mol
InChI Key: YTZQYIRYJDLTJO-ZETCQYMHSA-N
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Description

(5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione is a complex organic compound with a unique structure that includes a tetrahydronaphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Properties

CAS No.

61264-70-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(5S)-3,5-dimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H14O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h6-7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

YTZQYIRYJDLTJO-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCCC2=C1C(=O)C3=C(C2=O)OC=C3C

Canonical SMILES

CC1CCCC2=C1C(=O)C3=C(C2=O)OC=C3C

Origin of Product

United States

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